![molecular formula C21H17IO3 B15005912 6-ethyl-3-(4-iodophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B15005912.png)
6-ethyl-3-(4-iodophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-3-(4-iodophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenones. This compound is characterized by its unique structure, which includes an ethyl group, an iodophenyl group, and a furochromenone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(4-iodophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furochromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl and methyl groups: Alkylation reactions using ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
Iodination of the phenyl ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-ethyl-3-(4-iodophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
Applications De Recherche Scientifique
6-ethyl-3-(4-iodophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-ethyl-3-(4-iodophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-ethyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)
Uniqueness
6-ethyl-3-(4-iodophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H17IO3 |
|---|---|
Poids moléculaire |
444.3 g/mol |
Nom IUPAC |
6-ethyl-3-(4-iodophenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H17IO3/c1-4-15-11(2)16-9-17-18(13-5-7-14(22)8-6-13)10-24-19(17)12(3)20(16)25-21(15)23/h5-10H,4H2,1-3H3 |
Clé InChI |
RKLTZZUYXOZODH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC=C(C=C4)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


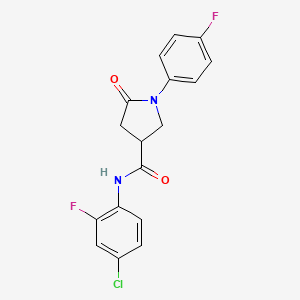
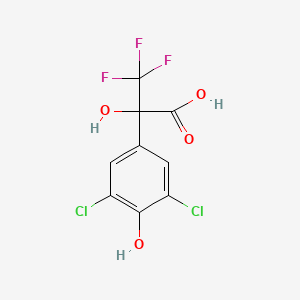
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B15005844.png)
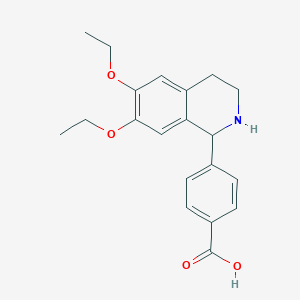
![(4-{[(2-Chloro-5-methoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B15005847.png)
![10-isobutyryl-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005854.png)
![2-Methyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B15005857.png)
![5-Methyl-4-{[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B15005861.png)
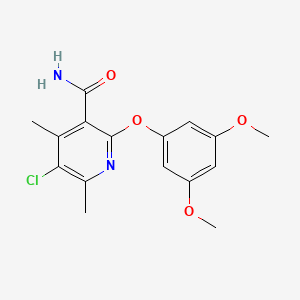
![3-amino-1-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]-1H-pyrazole-4-carbonitrile](/img/structure/B15005873.png)
![5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole](/img/structure/B15005877.png)
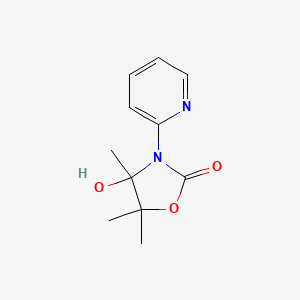
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15005887.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B15005907.png)
